Lipophilicity (log P) Comparison
3-(3-Aminopropyl)pyridin-2-amine exhibits a measured log P of 0.801, which is approximately 0.3 log units higher than unsubstituted 2-aminopyridine (log P ~0.48) and ~0.5 log units lower than N-(3-aminopropyl)-N-methylpyridin-2-amine (predicted log P ~1.3 based on the additional methyl group contributing +0.5 log units) [1]. This intermediate lipophilicity places the compound closer to the optimal log P range of 1–3 for orally bioavailable CNS drug candidates, balancing membrane permeability with aqueous solubility, whereas the lower log P of 2-aminopyridine limits passive diffusion and the higher log P of the N-methyl analog risks increased plasma protein binding and reduced free fraction [1][2].
| Evidence Dimension | Hydrophobicity (log P) |
|---|---|
| Target Compound Data | log P = 0.801 (measured, ChemBase) |
| Comparator Or Baseline | 2-Aminopyridine: log P ~0.48 (literature); N-(3-aminopropyl)-N-methylpyridin-2-amine: log P ~1.3 (predicted from methyl group contribution of +0.5 log units) |
| Quantified Difference | Δ log P vs. 2-aminopyridine: +0.32; Δ log P vs. N-methyl analog: –0.50 |
| Conditions | Octanol-water partition coefficient (ChemBase measured value; comparator values from PubChem and predicted additive contributions) |
Why This Matters
Procurement of the non-methylated aminopropyl scaffold enables fine-tuning of lipophilicity in lead optimization without the additional steric bulk and H-bond donor loss introduced by N-methylation, preserving the secondary amine as both a hydrogen-bond donor and a derivatization handle.
- [1] ChemBase. N-(3-aminopropyl)pyridin-2-amine. logP: 0.801. Compound ID 258940. View Source
- [2] PubChem. 2-Aminopyridine. CID 79903. XLogP3: 0.5. N-Methyl-N-(pyridin-2-yl)propane-1,3-diamine (N-methyl analog). Predicted log P ~1.3 based on +0.5 log unit contribution per additional methyl group (Hansch-Leo fragment constant). View Source
